molecular formula C12H10Cl2N2 B8442173 4-Chloro-6-(3-chlorophenyl)-2-ethylpyrimidine

4-Chloro-6-(3-chlorophenyl)-2-ethylpyrimidine

Cat. No.: B8442173
M. Wt: 253.12 g/mol
InChI Key: MYHOXBDVZCVGTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(3-chlorophenyl)-2-ethylpyrimidine is a useful research compound. Its molecular formula is C12H10Cl2N2 and its molecular weight is 253.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10Cl2N2

Molecular Weight

253.12 g/mol

IUPAC Name

4-chloro-6-(3-chlorophenyl)-2-ethylpyrimidine

InChI

InChI=1S/C12H10Cl2N2/c1-2-12-15-10(7-11(14)16-12)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3

InChI Key

MYHOXBDVZCVGTI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC(=N1)Cl)C2=CC(=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-(3-chlorophenyl)-2-ethylpyrimidin-4(3H)-one (0.240 g, 1.0 mmol) and POCl3 (5 mL) was heated to 85° C. for 6 h. After this time, the reaction was cooled, neutralized with saturated aqueous sodium bicarbonate, and extracted with methylene chloride. The combined organic layer was dried over anhydrous sodium sulfate, filtered, and the filtrate was concentrated. The residue was purified by column chromatography (silica, hexanes/ethyl acetate) to afford the title compound as an off-white solid (0.210 g, 81%). MW=253.13. 1H NMR (CDCl3, 500 MHz) δ 8.10 (t, J=1.9 Hz, 1H), 7.96-7.92 (m, 1H), 7.55-7:41 (m, 3H), 3.03 (q, J=7.6 Hz, 2H), 1.55 (s, 1H), 1.42 (t, J=7.6 Hz, 3H); APCI MS m/z 254 [M+H]+.
Name
6-(3-chlorophenyl)-2-ethylpyrimidin-4(3H)-one
Quantity
0.24 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
81%

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